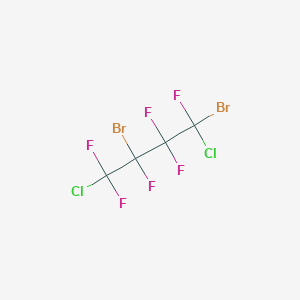

1,3-Dibromo-1,4-dichlorohexafluorobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to 1,3-Dibromo-1,4-dichlorohexafluorobutane often involves halogenation and fluorination reactions. For instance, the synthesis of 1,4-dibromo- and 1,4-dichloro-1,1,4,4-tetranitrobutane-2,3-diol dinitrates involves nitration of corresponding diols, showcasing the type of chemical reactions that might be employed in synthesizing structurally similar compounds (Fedorov et al., 1992).

Molecular Structure Analysis

Vibrational spectroscopy studies, such as those conducted on 1,3-dichlorobutane and 1,3-dibromobutane, offer insights into the molecular structure of halogenated hydrocarbons. These studies reveal the presence of multiple conformers and the impact of halogenation on molecular geometry (Crowder & Smith, 1979).

Chemical Reactions and Properties

Photochemically initiated reactions, such as the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene, demonstrate the reactivity of similar halogenated compounds. These reactions can lead to the formation of complex fluorinated structures, highlighting the chemical versatility and reactivity of such molecules (Dědek & Chvátal, 1986).

Physical Properties Analysis

The physical properties of halogenated hydrocarbons can be significantly influenced by their molecular structure. Studies on compounds like 1,4-dibromopentane help understand the behavior of these molecules in different states, including their conformations in liquid and solid forms (Crowder & Smith, 1981).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, are crucial for understanding the potential applications of these compounds. For example, the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides provide insight into how similar compounds might behave under different chemical conditions (Paleta et al., 2000).

科学的研究の応用

Organic Synthesis and Reaction Mechanisms

Photochemical Reactions : The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the formation of 1,4-dibromo-2,3-dichlorohexafluorobutane among other products. This compound was further used to synthesize perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene through dehalogenation processes. This demonstrates its utility in synthesizing complex fluorinated structures through photochemical reactions (Dědek & Chvátal, 1986).

Electrochemical Reduction : The electrochemical reduction of 1,4-dihalobutanes, including compounds structurally similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, has been explored. This research investigates their behavior at carbon cathodes in dimethylformamide, leading to various reduction products and highlighting the compound's potential in synthetic organic electrochemistry (Pritts & Peters, 1995).

Materials Science and Polymer Chemistry

- COF Synthesis : Covalent organic frameworks (COFs) based on melamine and dibromoalkanes, including those similar to 1,3-Dibromo-1,4-dichlorohexafluorobutane, were synthesized. These materials showcase the versatility of dibromoalkanes in constructing COFs with distinct properties, such as varying colors and potential use in catalysis and hydrogen generation from hydrolysis of NaBH4 (Sahiner, Demirci, & Sel, 2016).

Analytical Chemistry

- NMR Investigations : Comprehensive NMR studies, including ^19F, ^13C, and ^1H NMR, of compounds structurally related to 1,3-Dibromo-1,4-dichlorohexafluorobutane, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insight into the complex spin-spin coupling and chemical shift effects in halogenated compounds. These investigations are crucial for understanding the structural and electronic characteristics of similar compounds (Hinton & Jaques, 1975).

Safety And Hazards

特性

IUPAC Name |

1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQPZAGOLNLMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378800 |

Source

|

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-1,4-dichlorohexafluorobutane | |

CAS RN |

124311-10-0 |

Source

|

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)